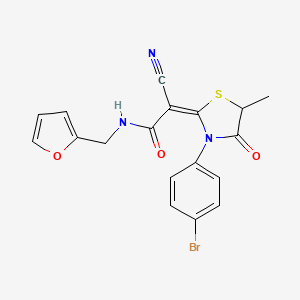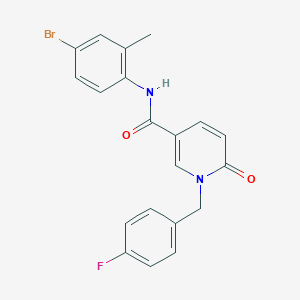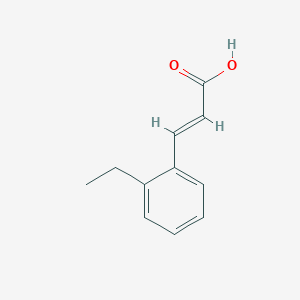![molecular formula C15H23NO B2836047 N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine CAS No. 418777-72-7](/img/structure/B2836047.png)
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine, also known as MEM or 3-MeO-MC, is a research chemical that belongs to the class of substituted phenethylamines. The compound has gained considerable attention among researchers due to its potential therapeutic applications and interesting pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine is not fully understood, but it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor. This means that the compound prevents the reuptake of these neurotransmitters, leading to increased levels of serotonin and norepinephrine in the brain. This, in turn, can lead to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, elevated blood pressure, and increased body temperature. The compound has also been found to produce feelings of euphoria, increased sociability, and enhanced cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine in lab experiments is its potent analgesic effects. This makes it a useful tool for studying pain pathways and developing new painkillers. Additionally, N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine has been found to exhibit anti-inflammatory properties, which could be useful in the study of various inflammatory disorders.
However, there are also some limitations to using N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine in lab experiments. One of the main concerns is its potential for abuse, which could lead to safety issues for researchers. Additionally, the compound has not been extensively studied in humans, so its long-term effects are not fully understood.
Future Directions
There are several future directions for research on N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine. One area of interest is its potential for use in the treatment of various pain disorders. Additionally, the compound could be useful in the development of new anti-inflammatory drugs. Further research is also needed to fully understand the mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine and its long-term effects on human health.
In conclusion, N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine is a promising research chemical with several potential therapeutic applications. While there are some limitations to its use in lab experiments, the compound has shown significant potential in the study of pain pathways and inflammatory disorders. Further research is needed to fully understand its mechanism of action and long-term effects.
Synthesis Methods
The synthesis of N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine involves the reaction of 3-methoxybenzaldehyde with 2-methylcyclohexanone in the presence of sodium borohydride and acetic acid. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine has been extensively studied for its potential use as a psychoactive drug, but it also has several other applications in scientific research. The compound has been shown to exhibit potent analgesic effects, making it a promising candidate for the development of new painkillers. Additionally, N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine has been found to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-6-3-4-9-15(12)16-11-13-7-5-8-14(10-13)17-2/h5,7-8,10,12,15-16H,3-4,6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCKFKYWLQCLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-5-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2835965.png)
![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2835966.png)
![3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2835967.png)

![N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2835970.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2835973.png)

![2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride](/img/structure/B2835975.png)
![3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2835976.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)



![2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B2835983.png)